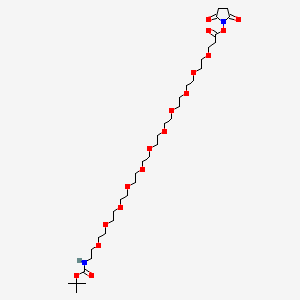

Boc-NH-PEG11-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-NH-PEG11-NHS ester: is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a Boc-protected amine and an NHS ester, which are functional groups that facilitate its use in various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-NH-PEG11-NHS ester typically involves the reaction of Boc-NH-PEG11 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually stored at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: Boc-NH-PEG11-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation and labeling of biomolecules .

Common Reagents and Conditions:

Reagents: Primary amines, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)

Conditions: Anhydrous conditions, room temperature to slightly elevated temperatures

Major Products: The major product formed from the reaction of this compound with primary amines is a PEGylated amide. This product is often used in the synthesis of PROTACs and other bioconjugates .

Aplicaciones Científicas De Investigación

Chemistry: Boc-NH-PEG11-NHS ester is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins. This application is crucial in the development of targeted therapies for various diseases .

Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. This modification is essential for studying protein-protein interactions and other biological processes .

Medicine: The compound is used in the development of drug delivery systems. PEGylation, the process of attaching PEG chains to molecules, improves the pharmacokinetics and reduces the immunogenicity of therapeutic agents .

Industry: this compound is employed in the production of antibody-drug conjugates (ADCs), which are used in targeted cancer therapies. The compound’s ability to form stable amide bonds makes it ideal for conjugating drugs to antibodies.

Mecanismo De Acción

Boc-NH-PEG11-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is crucial in the synthesis of PROTACs and other bioconjugates .

Molecular Targets and Pathways: The primary molecular targets of this compound are proteins and peptides containing primary amines. The compound facilitates the conjugation of therapeutic agents to these biomolecules, enhancing their stability and solubility .

Comparación Con Compuestos Similares

Fmoc-NH-PEG11-NHS ester: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Bis-PEG11-NHS ester: Contains two NHS ester groups, allowing for cross-linking applications.

Boc-NH-PEG4-NHS ester: Similar structure but with a shorter PEG chain, affecting its solubility and flexibility.

Uniqueness: Boc-NH-PEG11-NHS ester is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This property makes it particularly useful in the synthesis of PROTACs and other bioconjugates where solubility is a critical factor .

Propiedades

Fórmula molecular |

C34H62N2O17 |

|---|---|

Peso molecular |

770.9 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C34H62N2O17/c1-34(2,3)52-33(40)35-7-9-42-11-13-44-15-17-46-19-21-48-23-25-50-27-29-51-28-26-49-24-22-47-20-18-45-16-14-43-12-10-41-8-6-32(39)53-36-30(37)4-5-31(36)38/h4-29H2,1-3H3,(H,35,40) |

Clave InChI |

JULXEDRLBGEFNU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)

![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B11932321.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)

![2-[3-[[2-fluoro-5-(3-fluorophenyl)benzoyl]amino]phenoxy]acetic acid](/img/structure/B11932338.png)

![5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B11932342.png)

![(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B11932343.png)

![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)

![sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11932374.png)